molecular formula C46H87N3O14P2 B009316 [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate CAS No. 103383-67-1

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate

Cat. No.: B009316
CAS No.: 103383-67-1
M. Wt: 968.1 g/mol
InChI Key: VZNJHZQSKLZCNH-JGJFOBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol involves multiple steps. The starting material, cytidine, undergoes phosphorylation to form cytidine-5’-diphosphate. This intermediate is then esterified with octadecyl and palmitoyl groups to produce the final compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times .

Major Products: The major products formed from these reactions include modified versions of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol with altered functional groups. These modifications can enhance the compound’s stability, solubility, and biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol involves its incorporation into cellular processes. It targets specific molecular pathways, such as the inhibition of DNA synthesis, by mimicking natural nucleotides. This interference disrupts the replication of cancer cells, leading to cell death . The compound also affects lipid metabolism, altering membrane composition and function .

Properties

CAS No.

103383-67-1

Molecular Formula

C46H87N3O14P2

Molecular Weight

968.1 g/mol

IUPAC Name

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C46H87N3O14P2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-58-36-39(61-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)37-59-64(54,55)63-65(56,57)60-38-40-43(51)44(52)45(62-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1

InChI Key

VZNJHZQSKLZCNH-JGJFOBQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1-beta-D-arabinofuranosylcytosine 5'-diphosphate-1-O-octadecyl-2-O-palmitoyl-glycerol
ara-CDP-1-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-3-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-OPG

Origin of Product

United States

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